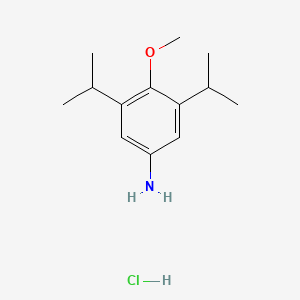

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride

Übersicht

Beschreibung

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is an organic compound with the molecular formula C13H22ClNO It is a derivative of phenylamine, characterized by the presence of two isopropyl groups at the 3 and 5 positions, a methoxy group at the 4 position, and a hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,5-diisopropyl-4-methoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 3,5-Diisopropyl-4-methoxy-phenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 3,5-Diisopropyl-4-hydroxy-phenylamine.

Reduction: Formation of 3,5-Diisopropyl-4-methoxy-phenylamine from a nitro precursor.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antibacterial Properties

Research indicates that compounds similar to 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can inhibit bacterial growth by interfering with cell wall synthesis and protein metabolism, making them potential candidates for developing new antibiotics .

2. Pharmaceutical Formulations

The compound is often utilized in pharmaceutical formulations as a key ingredient due to its effectiveness in enhancing drug delivery systems. Its properties allow for the development of stable and effective drug formulations, which can be administered in various forms such as injectables or oral medications .

Cosmetic Applications

1. Skin Care Products

This compound is also being explored in cosmetic formulations for its potential skin benefits. The compound can act as a stabilizer and enhancer in topical applications, contributing to the moisturizing properties of creams and lotions .

2. Polymer-Based Products

In the realm of cosmetics, this compound may be incorporated into polymer-based formulations, improving the texture and sensory attributes of products. The use of polymers allows for better delivery of active ingredients while enhancing the overall product stability .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Medicinal Chemistry | Antibacterial Agent | Inhibits bacterial growth |

| Pharmaceutical Formulations | Enhances stability and effectiveness | |

| Cosmetic Science | Skin Care Products | Acts as a stabilizer and moisturizer |

| Polymer-Based Formulations | Improves texture and active ingredient delivery |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of various aromatic amines, including derivatives of this compound. The findings indicated significant inhibition against common pathogens responsible for skin infections, suggesting its potential use in topical antibiotic formulations .

Case Study 2: Cosmetic Formulation Development

In research focused on cosmetic formulation principles, the incorporation of this compound into skin creams was evaluated. The study demonstrated improved moisturizing effects and consumer satisfaction due to enhanced sensory attributes when compared to control formulations without the compound .

Wirkmechanismus

The mechanism of action of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isopropyl groups may influence its binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups at the 3 and 4 positions.

3,5-Diisopropyl-4-hydroxy-phenylamine: Similar but with a hydroxy group instead of a methoxy group.

5-MeO-MiPT: A psychedelic compound with structural similarities.

Uniqueness

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is unique due to the specific positioning of its isopropyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where these specific structural features are advantageous.

Biologische Aktivität

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride (CAS No. 473702-82-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is . The compound features an amine functional group, which is crucial for its biological activity. Its structure allows for various chemical interactions that are significant in biological contexts.

The mechanism of action for this compound can be inferred from studies on structurally similar compounds. These compounds often interact with specific cellular targets, leading to alterations in biochemical pathways:

- Cell Cycle Regulation : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly cdk4/cyclin D1, which are critical for cell cycle progression .

- Apoptosis Induction : Research indicates that related compounds can induce apoptosis in cancer cells at concentrations ranging from 30 to 100 nM.

- Transporter Interaction : The compound may influence the function of neurotransmitter transporters, potentially affecting dopamine uptake mechanisms .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated inhibitory effects on various cancer cell lines, suggesting its role as a potential anticancer agent. For instance, it was effective against specific tumor types at low micromolar concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Growth inhibition |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound:

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating potential therapeutic applications .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | ≤0.25 | Effective |

| C. neoformans | ≤0.25 | Effective antifungal |

Case Studies

- Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound for 48 hours, correlating with increased markers of apoptosis such as caspase activation and PARP cleavage.

- Antimicrobial Screening : In another investigation focusing on antimicrobial activity, various analogs were tested against MRSA and C. neoformans. The results showed that specific substitutions on the phenyl ring enhanced antibacterial activity while maintaining low cytotoxicity towards human cells.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, related compounds typically exhibit complex absorption and distribution characteristics due to their lipophilicity and ability to penetrate biological membranes.

Eigenschaften

IUPAC Name |

4-methoxy-3,5-di(propan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5;/h6-9H,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEWZSMWSCQBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1OC)C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387602 | |

| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473702-82-8 | |

| Record name | 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.